molecular formula C19H20N4O2 B11129296 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide

2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11129296
M. Wt: 336.4 g/mol
InChI Key: JAVACSLKOSBZME-UHFFFAOYSA-N
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Description

2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antipyretic, and analgesic activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with pyridine-2-ylmethylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce the overall production time.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its pharmacological properties.

    Biological Research: It is used in studies investigating its effects on various biological pathways and targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Other pyrazole derivatives with similar structures and pharmacological properties.

    Pyridine Derivatives: Compounds containing pyridine rings that exhibit similar biological activities.

Uniqueness

2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of pyrazole and pyridine moieties, which confer distinct pharmacological properties and potential applications. Its unique structure allows it to interact with a diverse range of molecular targets, making it a valuable compound for scientific research and potential therapeutic development.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C19H20N4O2/c1-13-17(11-18(24)21-12-15-5-3-4-10-20-15)19(23-22-13)14-6-8-16(25-2)9-7-14/h3-10H,11-12H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

JAVACSLKOSBZME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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